
PI3K/mTOR Inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K/mTOR Inhibitor-2 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. By inhibiting both PI3K and mTOR, this compound aims to suppress cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-2 typically involves multiple steps, including condensation, cyclization, substitution, nitration, chlorination, amination, and reduction . For instance, starting materials such as isopropyl malonate and triethyl orthoformate are used to obtain intermediate segments through these sequential reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
PI3K/mTOR Inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the inhibitory activity against PI3K and mTOR .
科学研究应用
Cancer Treatment
Numerous studies have demonstrated the effectiveness of PI3K/mTOR inhibitors in various cancer types:
- Breast Cancer : Clinical trials have shown that patients with advanced breast cancer benefit significantly from therapies incorporating PI3K/mTOR inhibitors, particularly those with mutations in the PI3K pathway. A meta-analysis indicated that these inhibitors improve progression-free survival (PFS) rates in this population (HR = 0.79; 95% CI: 0.71–0.88) .
- Renal Cell Carcinoma : Preclinical studies suggest that dual inhibition can effectively reduce tumor growth and enhance apoptosis in renal cell carcinoma models .
- Pancreatic Cancer : In pancreatic ductal adenocarcinoma, dual inhibitors have been shown to induce apoptosis through the suppression of negative feedback loops mediated by mTORC2, thereby enhancing MEK/ERK pathway activity .
Combination Therapies
The integration of PI3K/mTOR inhibitors with other therapeutic agents has shown promise:
- Chemotherapy : Combining these inhibitors with traditional chemotherapy regimens has demonstrated improved outcomes in solid tumors, particularly in cases resistant to standard treatments .
- Immunotherapy : There is ongoing research into the synergistic effects of combining PI3K/mTOR inhibitors with immune checkpoint inhibitors, potentially enhancing antitumor responses by modulating the tumor microenvironment .
Case Study 1: Breast Cancer
A clinical trial involving patients with HER2-positive breast cancer treated with a combination of trastuzumab and a PI3K/mTOR inhibitor showed significant tumor reduction and improved overall response rates compared to trastuzumab alone. The results highlighted the importance of genetic profiling in identifying patients most likely to benefit from this combination therapy.
Case Study 2: Renal Cell Carcinoma
In a phase II trial focused on patients with metastatic renal cell carcinoma, treatment with a dual inhibitor led to a marked decrease in tumor size and prolonged PFS compared to historical controls receiving standard therapy. The study emphasized the need for further exploration into biomarkers that predict response to dual inhibition.
Data Table: Efficacy of PI3K/mTOR Inhibitors Across Cancer Types
作用机制
PI3K/mTOR Inhibitor-2 exerts its effects by binding to the active sites of both PI3K and mTOR, thereby inhibiting their kinase activities. This dual inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets include the catalytic subunits of PI3K and the mTOR complexes (mTORC1 and mTORC2) .
相似化合物的比较
Similar Compounds
VS-5584: A low-molecular-weight compound with similar dual inhibitory activity against PI3K and mTOR.
GDC-0941: A selective PI3K inhibitor that has been modified to also target mTOR.
Uniqueness
PI3K/mTOR Inhibitor-2 is unique in its balanced inhibitory activity against all class I PI3K isoforms and both mTOR complexes. This broad-spectrum inhibition makes it more effective in overcoming drug resistance compared to single-target inhibitors .
生物活性
The PI3K/mTOR signaling pathway is a critical regulator of cellular processes such as growth, proliferation, and survival, making it a significant target for cancer therapy. PI3K/mTOR Inhibitor-2 is a compound that has garnered attention for its potential to inhibit this pathway effectively. This article explores the biological activity of this compound, supported by various studies, data tables, and case analyses.
This compound operates by inhibiting both the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. This dual inhibition is crucial as it addresses compensatory feedback mechanisms that often allow tumor cells to survive despite single-agent therapies. By targeting both pathways, the inhibitor can effectively reduce cell proliferation and induce apoptosis in cancer cells.
Research Findings
Recent studies have demonstrated the efficacy of this compound across various cancer models. For instance, a study highlighted the compound's ability to inhibit PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM), showcasing its potency in disrupting cancer cell proliferation in MCF-7 and HCT-116 cell lines . Furthermore, this inhibitor was shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis through decreased phosphorylation of AKT at low concentrations.
Data Table: Efficacy of this compound
Cell Line | IC50 (nM) | Cell Cycle Phase Arrest | Apoptosis Induction |
---|---|---|---|
MCF-7 | 130 | G0/G1 | Yes |
HCT-116 | 20 | G0/G1 | Yes |
Case Study 1: Apitolisib (a Dual PI3K/mTOR Inhibitor)
A relevant case study involved apitolisib, which serves as a model for understanding dual inhibitors like this compound. This study utilized integrated pharmacokinetic-pharmacodynamic models to assess tumor response in patients with advanced solid tumors. The findings indicated that a modulation of at least 35–45% in phosphorylated Akt (pAkt) was necessary to achieve significant tumor shrinkage . This underscores the importance of effective pAkt modulation as a biomarker for therapeutic success.
Case Study 2: Efficacy in Lymphomas
Another study focused on the application of dual inhibitors in lymphoma patients, demonstrating complete remissions in cases resistant to traditional therapies. The research emphasized that dual inhibition not only enhances anti-tumor activity but also circumvents resistance mechanisms associated with single-agent therapies . The clinical implications suggest that PI3K/mTOR inhibitors could be particularly beneficial for patients with relapsed or refractory lymphomas.
Comparative Analysis of Dual PI3K/mTOR Inhibitors
The following table summarizes various dual inhibitors currently under investigation, including their structural characteristics and biological activity:
Inhibitor | Target | IC50 (nM) | Clinical Status |
---|---|---|---|
This compound | PI3Kα & mTOR | 0.22 & 23 | Preclinical |
Apitolisib | PI3K & mTOR | Not specified | Phase I |
Bimiralisib | PI3K & mTOR | Not specified | Clinical development |
属性
IUPAC Name |
N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYGHZRBUVRMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。